1-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate
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Overview
Description
1-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is a complex organic compound characterized by the presence of multiple chlorinated benzoyl groups and a naphthyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the carbohydrazonoyl intermediate: This involves the reaction of 3,4-dichlorobenzoyl chloride with hydrazine to form the carbohydrazonoyl derivative.
Coupling with naphthyl derivative: The carbohydrazonoyl intermediate is then reacted with a naphthyl derivative under controlled conditions to form the desired compound.
Final esterification: The final step involves the esterification of the naphthyl derivative with 2,4-dichlorobenzoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced forms of the compound.
Substitution: The chlorinated benzoyl groups can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA: Modulating gene expression and cellular functions.
Affecting cellular pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate: Similar structure but with a methoxy group instead of a naphthyl moiety.
3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Contains chlorinated benzoyl groups but differs in the position and number of chlorine atoms.
Uniqueness
1-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is unique due to its specific combination of chlorinated benzoyl groups and a naphthyl moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
769153-72-2 |
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Molecular Formula |
C25H14Cl4N2O3 |
Molecular Weight |
532.2 g/mol |
IUPAC Name |
[1-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C25H14Cl4N2O3/c26-16-7-8-18(21(28)12-16)25(33)34-23-10-6-14-3-1-2-4-17(14)19(23)13-30-31-24(32)15-5-9-20(27)22(29)11-15/h1-13H,(H,31,32)/b30-13+ |
InChI Key |
YJUOQSSQGQCIDO-VVEOGCPPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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